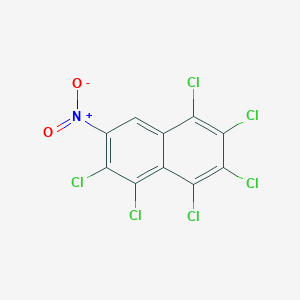

1,2,3,4,5,6-Hexachloro-7-nitronaphthalene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

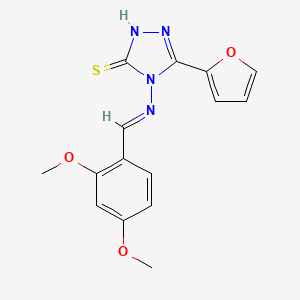

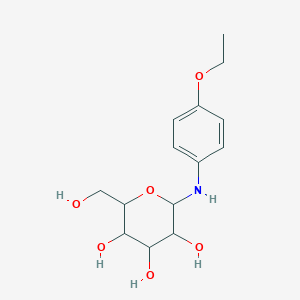

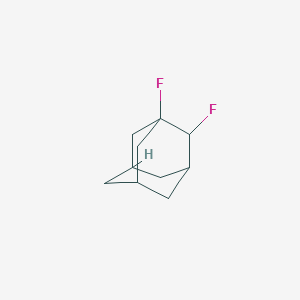

1,2,3,4,5,6-Hexachloro-7-nitronaphthalene est un dérivé de naphtalène chloré de formule moléculaire C10HCl6NO2. Ce composé est connu pour sa structure chimique unique, qui comprend six atomes de chlore et un groupe nitro lié à un cycle naphtalène. Il est principalement utilisé dans la recherche scientifique et possède diverses applications en chimie et dans l’industrie .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse du 1,2,3,4,5,6-Hexachloro-7-nitronaphthalene implique la chloration du naphtalène suivie d’une nitration. Le processus commence généralement par la chloration du naphtalène à l’aide de gaz chlore en présence d’un catalyseur tel que le chlorure de fer(III). Cette réaction produit de l’hexachloronaphtalène, qui est ensuite nitré à l’aide d’un mélange d’acide nitrique concentré et d’acide sulfurique pour donner du this compound .

Méthodes de production industrielle

La production industrielle de ce composé suit des voies synthétiques similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés. L’utilisation de réacteurs à écoulement continu et de techniques de séparation avancées contribue à une production efficace .

Analyse Des Réactions Chimiques

Types de réactions

1,2,3,4,5,6-Hexachloro-7-nitronaphthalene subit diverses réactions chimiques, notamment :

Réactions de substitution : Les atomes de chlore peuvent être substitués par d’autres groupes fonctionnels tels que des groupes méthoxy, éthoxy, hydroxy, amino ou phtalimido.

Réactions de réduction : Le groupe nitro peut être réduit en groupe amino à l’aide d’agents réducteurs comme l’hydrogène gazeux en présence d’un catalyseur.

Réactifs et conditions courants

Réactions de substitution : Les réactifs courants comprennent le méthylate de sodium, l’éthylate de sodium et d’autres nucléophiles.

Réactions de réduction : L’hydrogène gazeux et le palladium sur charbon (Pd/C) sont couramment utilisés pour la réduction du groupe nitro.

Principaux produits formés

Réactions de substitution : Les produits comprennent le 1,2,3,4,5,6-hexachloro-7-méthoxynaphtalène, le 1,2,3,4,5,6-hexachloro-7-éthoxynaphtalène et d’autres dérivés substitués.

Réactions de réduction : Le produit principal est le 1,2,3,4,5,6-hexachloro-7-aminonaphtalène.

4. Applications de la recherche scientifique

This compound possède plusieurs applications en recherche scientifique :

Applications De Recherche Scientifique

1,2,3,4,5,6-Hexachloro-7-nitronaphthalene has several applications in scientific research:

Mécanisme D'action

Le mécanisme d’action du 1,2,3,4,5,6-Hexachloro-7-nitronaphthalene implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le groupe nitro peut subir une réduction pour former des intermédiaires réactifs qui interagissent avec les composants cellulaires, ce qui entraîne divers effets biologiques. Les atomes de chlore contribuent à la lipophilie du composé, améliorant sa capacité à pénétrer les membranes cellulaires .

Comparaison Avec Des Composés Similaires

Composés similaires

1,2,3,4,5,6-Hexachloronaphtalène : Il ne possède pas de groupe nitro et présente une réactivité chimique et des applications différentes.

1,2,3,4,5,6-Hexachloro-7-méthoxynaphtalène : Il contient un groupe méthoxy au lieu d’un groupe nitro, ce qui entraîne des propriétés chimiques et des utilisations différentes.

Unicité

1,2,3,4,5,6-Hexachloro-7-nitronaphthalene est unique en raison de la présence de groupes chlore et nitro, qui confèrent une réactivité chimique distincte et des activités biologiques potentielles. Sa capacité à subir diverses réactions de substitution et de réduction en fait un composé polyvalent en chimie synthétique .

Propriétés

IUPAC Name |

1,2,3,4,5,6-hexachloro-7-nitronaphthalene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10HCl6NO2/c11-5-2-1-3(17(18)19)6(12)7(13)4(2)8(14)10(16)9(5)15/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNKLZNMTZMOHHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1[N+](=O)[O-])Cl)Cl)C(=C(C(=C2Cl)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10HCl6NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1875-70-3 |

Source

|

| Record name | 1,2,3,4,5,6-HEXACHLORO-7-NITRONAPHTHALENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11962940.png)

![2-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-3-pyridinylmethylidene]acetohydrazide](/img/structure/B11962948.png)

![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-ethoxyphenyl]-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11962979.png)

![N,N'-Bis[1-(ethoxycarbonyl)prop-1-en-2-yl]ethylenediamine](/img/structure/B11963001.png)